molecular formula C23H23ClN2O2 B4300119 1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B4300119
M. Wt: 394.9 g/mol
InChI Key: DYPCWDDQCVKBHA-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a chloro-methoxyphenyl group, a phenyl group, and a propyl group attached to the indazole core.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-methoxyphenylhydrazine with a suitable ketone, followed by cyclization, can yield the desired indazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes . It may also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-3-7-18-23-20(12-16(13-21(23)27)15-8-5-4-6-9-15)26(25-18)19-14-17(24)10-11-22(19)28-2/h4-6,8-11,14,16H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPCWDDQCVKBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 2
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 3
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 4
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 5
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 6
1-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

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